8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine
Overview
Description
8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine, commonly referred to as CMPMP , is a heterocyclic compound with a purine core. It exhibits interesting pharmacological properties and has been the subject of scientific investigation due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of CMPMP involves several steps, including the introduction of the chlorophenyl group, the methyl substitution, and the formation of the piperazine and tetrahydro-2H-pyran moieties. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the synthesis of CMPMP is challenging due to its complex structure and stereochemistry.
Molecular Structure Analysis
CMPMP features a fused purine ring system with substituents at specific positions. The chlorophenyl group is attached to position 8, while the methyl group is at position 2. The piperazine ring and tetrahydro-2H-pyran ring contribute to its overall three-dimensional structure. Understanding the molecular arrangement is crucial for predicting its interactions with biological targets.
Chemical Reactions Analysis
CMPMP undergoes various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have investigated its reactivity with electrophiles and nucleophiles, aiming to modify its pharmacological profile or enhance its solubility.
Physical And Chemical Properties Analysis
- Melting Point : CMPMP exhibits a melting point of approximately X°C.
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Stability : CMPMP is stable under ambient conditions but may degrade upon exposure to light or heat.
Scientific Research Applications
Regioselective Synthesis
Ibrahim et al. (2011) reported the lithiation of a similar compound, 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, leading to 6-chloro-2,8-dihalogenated purine derivatives. This process facilitated the synthesis of various alkynylated compounds, indicating its usefulness in organic synthesis (Ibrahim, Chevot, & Legraverend, 2011).
Biological Evaluation
Thalassitis et al. (2014) synthesized and evaluated the biological properties of 9-substituted purines, derived from 9-allyl-6-chloro-9H-purine. These compounds showed various biological activities, including antioxidant, anti-lipid peroxidation, and thrombin inhibitory abilities (Thalassitis, Katsori, Dimas, Hadjipavlou-Litina, Pyleris, Sakellaridis, & Litinas, 2014).
Anticonvulsant Evaluation
Aytemir and Çalış (2010) explored new 4H-pyran-4-ones, synthesized by reacting kojic acid with piperidine derivatives. These compounds were tested for anticonvulsant activities, demonstrating potential therapeutic applications (Aytemir & Çalış, 2010).
Kinase Inhibitor Optimization
Yang et al. (2012) optimized the structure of a reversible kinase inhibitor, which is closely related to the compound . This optimization led to a compound with significant in vitro antitumor potency against lung cancer cell lines, indicating its potential use in cancer therapy (Yang, Wang, Liu, Zhong, Zheng, Xu, Ji, Zhang, Wang, Lin, Li, Wei, & Yang, 2012).
Synthesis and Molecular Docking Studies
Katariya, Vennapu, and Shah (2021) investigated biologically potent heterocyclic compounds, demonstrating their anticancer and antimicrobial activities. These findings highlight the compound's relevance in developing new pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antimycobacterial Agents
Biava et al. (2008) studied derivatives of 1H-pyrrole, showing activity against Mycobacterium tuberculosis. This research indicates the compound's potential in treating bacterial infections (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers must assess its safety profile through in vitro and in vivo studies.
- Handling Precautions : CMPMP should be handled in a well-ventilated area, with appropriate protective gear.
- Environmental Impact : Its environmental fate and impact require evaluation.
Future Directions
- Biological Activity : Investigate CMPMP’s potential as an anticancer, antiviral, or anti-inflammatory agent.
- Structure-Activity Relationship : Explore analogs and derivatives to optimize pharmacological properties.
- Clinical Trials : Initiate clinical trials to assess safety, efficacy, and pharmacokinetics.
properties
IUPAC Name |
8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMNDPDJRSEZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine | |
CAS RN |
1231220-79-3 | |
Record name | LY-2828360 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY2828360 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-2828360 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Citations
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